Endoxifen E-isomer Hydrochloride is a specific isomer of Endoxifen, a potent anti-estrogenic metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. Endoxifen exists as two isomers, the E-isomer and the more potent Z-isomer [, ]. Both isomers display different pharmacological activities.
Endoxifen E-isomer hydrochloride is a synthetic compound derived from tamoxifen, primarily recognized for its role as an active metabolite in the treatment of estrogen receptor-positive breast cancer. It is classified as a selective estrogen receptor modulator, exhibiting both estrogenic and anti-estrogenic properties depending on the tissue context. The compound is significant for its enhanced efficacy compared to tamoxifen, largely due to its potent binding affinity for estrogen receptors.
Endoxifen is synthesized from tamoxifen through metabolic processes, particularly via cytochrome P450 enzymes. Its classification falls under the category of non-steroidal antiestrogens, which are compounds that can block the effects of estrogen in certain tissues while potentially mimicking estrogen in others. This dual functionality makes endoxifen a critical agent in breast cancer therapy, particularly for patients who metabolize tamoxifen poorly.
The synthesis of endoxifen E-isomer hydrochloride involves multiple steps, typically starting from a substituted benzoic acid derivative and 2-phenoxyethyl halide. The process can be summarized as follows:
The molecular formula of endoxifen E-isomer hydrochloride is CHClO. Its structure features a triarylethylene backbone, characterized by:
The compound's stereochemistry is crucial for its function, with the E-isomer being more active than its Z counterpart in binding to estrogen receptors .
Endoxifen undergoes several chemical reactions that influence its pharmacological properties:
Endoxifen hydrochloride exhibits specific physical properties:
Chemical properties include its stability under various pH conditions, with potential degradation pathways leading to the formation of metabolites that retain some biological activity .
Endoxifen E-isomer hydrochloride has several applications in clinical settings:
Endoxifen exists as geometric isomers with dramatically different estrogen receptor (ER) binding properties. The E-isomer (also designated trans-endoxifen) exhibits significantly reduced binding affinity for both ERα and ERβ compared to the pharmacologically active Z-isomer (cis-configuration). Quantitative binding studies reveal that the relative binding affinity of the E-isomer for ERα is approximately 12.1% of estradiol, while the Z-isomer demonstrates 181% of estradiol's affinity – representing an approximately 15-fold difference in receptor binding potency between isomers [1]. This substantial divergence stems from conformational constraints that limit the E-isomer's ability to position its pharmacophores optimally within the ER ligand-binding domain [9].
The functional consequences of this differential binding extend to dimerization dynamics and co-regulator recruitment. Unlike the Z-isomer which promotes ERα homodimerization, the E-isomer facilitates formation of ERα heterodimers with altered transcriptional activity. Additionally, the E-isomer exhibits distinct coregulator binding profiles, preferentially recruiting coactivators rather than corepressors to target gene promoters. This results in partial agonist activity in certain cellular contexts, contrasting with the pure antagonistic activity of the Z-isomer [5] [6]. These isomer-specific binding characteristics fundamentally alter the compound's activity at the molecular level, transforming a potent antiestrogen into a molecule with context-dependent estrogenic potential.
Table 1: Comparative Estrogen Receptor Binding Affinities of Endoxifen Isomers
Isomer | ERα Relative Binding Affinity | ERβ Relative Binding Affinity | Fold Difference (Z vs. E) |
---|---|---|---|
Z-Endoxifen | 181% of estradiol | Not reported | 15-fold |
E-Endoxifen | 12.1% of estradiol | 4.75% of estradiol | Reference |
4-Hydroxytamoxifen (Z) | 19.0% of estradiol | 21.5% of estradiol | 1.6-fold |
The E-isomer of endoxifen hydrochloride demonstrates measurable but reduced activity against protein kinase C (PKC) isoforms compared to the Z-configuration. Both isomers function as competitive inhibitors at the enzyme's catalytic domain, but with markedly different inhibitory constants. The most significant differential activity is observed against the PKCβ1 isoform, where the Z-isomer exhibits a 4-fold greater inhibitory potency (IC₅₀ = 35 μM) than the E-isomer (IC₅₀ = 140 μM) [8]. This isoform-selective inhibition is clinically relevant as PKCβ1 is highly expressed in neural tissue and overactive in bipolar disorder, potentially explaining the therapeutic utility of endoxifen formulations enriched with the Z-isomer [1] [8].
Surface plasmon resonance (SPR) studies confirm direct binding interactions between both endoxifen isomers and PKCβ1, with the Z-isomer displaying faster association rates and slower dissociation kinetics. This translates to significantly longer target residence time for the Z-isomer (t₁/₂ > 15 minutes) compared to the E-isomer (t₁/₂ < 5 minutes) [8]. Beyond binding kinetics, the isomers differ in their downstream consequences on PKCβ1 stability. At therapeutic concentrations (5 μM), the Z-isomer induces proteasomal degradation of PKCβ1, while the E-isomer causes only modest reduction in enzyme levels without triggering degradation pathways [8].
Table 2: Differential Inhibition of PKC Isoforms by Endoxifen Isomers
PKC Isoform | Z-Endoxifen IC₅₀ (μM) | E-Endoxifen IC₅₀ (μM) | Selectivity Ratio (Z:E) |
---|---|---|---|
PKCβ1 | 35 ± 2.1 | 140 ± 8.3 | 4.0 |
PKCα | 89 ± 5.7 | 310 ± 12.5 | 3.5 |
PKCδ | >200 | >500 | Not determined |
PKCε | >200 | >500 | Not determined |
Transcriptome analysis reveals that the E-isomer of endoxifen hydrochloride exerts concentration-dependent effects on estrogen-responsive genes that diverge significantly from both the Z-isomer and classical SERMs. At nanomolar concentrations (1-100 nM), the E-isomer functions primarily as a partial ER agonist, inhibiting only 30-40% of estrogen-induced gene expression compared to 80-90% inhibition by equivalent concentrations of the Z-isomer [5]. The most notable transcriptional effect is dose-dependent suppression of the progesterone receptor (PGR) gene, with the E-isomer achieving 50% suppression (IC₅₀) at 100 nM – approximately 10-fold higher than the concentration required for equivalent suppression by the Z-isomer [5] [10].
Global gene expression profiling in MCF-7 cells demonstrates that the E-isomer regulates a distinct subset of genes compared to the Z-isomer. While both isomers significantly downregulate classical estrogen-responsive genes including TFF1 (pS2) and GREB1, the E-isomer uniquely upregulates a cluster of extracellular matrix remodeling genes including MMP3, MMP9, and COL18A1 [5] [6]. Chromatin immunoprecipitation (ChIP) studies reveal these transcriptional differences correlate with divergent ERα recruitment patterns. Following 24-hour treatment, the E-isomer maintains ERα binding at the NRIP1 enhancer region, while the Z-isomer promotes complete dissociation. This persistent enhancer binding by the E-isomer-ERα complex may underlie its partial agonist activity in certain genomic contexts [5].
Beyond genomic signaling, the E-isomer of endoxifen hydrochloride modulates rapid non-genomic pathways through protein kinase interactions. The most significant effect is observed in the PI3K/AKT pathway, where the E-isomer indirectly suppresses AKT phosphorylation at Ser473. This inhibition occurs through PKCβ1-dependent mechanisms, as demonstrated by siRNA knockdown experiments that abolish the E-isomer's effect on AKT [8]. However, the E-isomer is significantly less potent than the Z-isomer, requiring concentrations above 5 μM to achieve 50% reduction in pAKT levels, compared to sub-micromolar concentrations for the Z-isomer [8].
In the MAPK/ERK pathway, the E-isomer demonstrates context-dependent modulation. In estrogen-deprived MCF7AC1 cells, the E-isomer (5 μM) transiently activates ERK phosphorylation within 15 minutes, followed by sustained suppression at 24 hours. This biphasic response differs from the Z-isomer, which causes immediate and sustained ERK suppression [3]. The initial activation phase appears mediated through c-Src interaction, as demonstrated by co-immunoprecipitation experiments showing E-isomer promotes Src-ERα complex formation. This rapid signaling may contribute to the E-isomer's partial agonist activity in certain cellular contexts [7].
Importantly, the E-isomer's effect on non-genomic signaling shows concentration-dependent transitions. At sub-micromolar concentrations (<1 μM), the E-isomer primarily influences membrane-initiated steroid signaling (MISS) through ERα, while at higher concentrations (>2.5 μM), it engages PKC-centered pathways that converge on survival signaling networks. This dual activity profile may explain why pharmaceutical preparations of endoxifen carefully control the E-isomer impurity levels to below 2% [7] [9].
Table 3: Concentration-Dependent Effects on Key Signaling Pathways
Signaling Pathway | E-Isomer Effect (<1 μM) | E-Isomer Effect (>2.5 μM) | Primary Molecular Target |
---|---|---|---|
PI3K/AKT | 20-30% pAKT reduction | 50-70% pAKT reduction | PKCβ1 degradation |
MAPK/ERK | Transient activation (15-min peak) | Sustained suppression | c-Src/ERα complex |
PKC Membrane Translocation | No significant effect | 40-60% inhibition | Novel PKC isoforms |
STAT5 Phosphorylation | No significant effect | 75% reduction | JAK2 activation |
Comprehensive Compound Listing
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0